Cas no 139964-23-1 (1H-Imidazole-5-carboxaldehyde,4-ethyl-2-propyl-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-)
139964-23-1 structure
Product Name:1H-Imidazole-5-carboxaldehyde,4-ethyl-2-propyl-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-
CAS-Nr.:139964-23-1
MF:C42H38N6O
MW:642.790729045868
CID:1285201
Update Time:2024-08-03
1H-Imidazole-5-carboxaldehyde,4-ethyl-2-propyl-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 1H-Imidazole-5-carboxaldehyde,4-ethyl-2-propyl-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-
- 1H-Imidazole-5-carboxaldehyde, 4-ethyl-2-propyl-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-
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- Inchi: 1S/C42H38N6O/c1-3-16-40-43-38(4-2)39(30-49)47(40)29-31-25-27-32(28-26-31)36-23-14-15-24-37(36)41-44-45-46-48(41)42(33-17-8-5-9-18-33,34-19-10-6-11-20-34)35-21-12-7-13-22-35/h5-15,17-28,30H,3-4,16,29H2,1-2H3
- InChI-Schlüssel: VTSHSRCYBILNHO-UHFFFAOYSA-N
- Lächelt: C1(CCC)N(CC2=CC=C(C3=CC=CC=C3C3N(C(C4=CC=CC=C4)(C4=CC=CC=C4)C4=CC=CC=C4)N=NN=3)C=C2)C(C=O)=C(CC)N=1
Berechnete Eigenschaften
- Genaue Masse: 642.31104
Experimentelle Eigenschaften
- Dichte: 1.17±0.1 g/cm3(Predicted)
- Siedepunkt: 836.2±75.0 °C(Predicted)
- PSA: 78.49
- pka: 4.71±0.60(Predicted)
1H-Imidazole-5-carboxaldehyde,4-ethyl-2-propyl-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- Verwandte Literatur
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
139964-23-1 (1H-Imidazole-5-carboxaldehyde,4-ethyl-2-propyl-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-) Verwandte Produkte
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